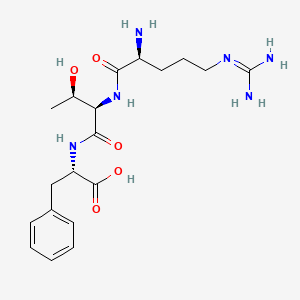

L-Arginyl-D-allo-threonyl-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arginyl-threonyl-phenylalanin ist ein Tripeptid, das aus drei Aminosäuren besteht: Arginin, Threonin und Phenylalanin. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen wie Biochemie, Medizin und industriellen Prozessen von großem Interesse. Die einzigartige Kombination dieser Aminosäuren verleiht der Verbindung besondere chemische und biologische Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Arginyl-threonyl-phenylalanin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Phenylalanin) an das Harz, gefolgt von der schrittweisen Addition von Threonin und Arginin. Jede Aminosäure ist durch spezifische Schutzgruppen geschützt, um unerwünschte Nebenreaktionen zu verhindern. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Arginyl-threonyl-phenylalanin kann großtechnische SPPS oder rekombinante DNA-Technologie umfassen. Bei der letzteren Methode werden Gene, die die Peptidsequenz codieren, in geeignete Expressionsvektoren eingefügt und in Wirtszellen (z. B. E. coli) eingeführt. Die Wirtszellen produzieren das Peptid, das dann extrahiert und gereinigt wird.

Chemische Reaktionsanalyse

Reaktionstypen

Arginyl-threonyl-phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Argininrest kann oxidiert werden, um Citrullin zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen des Peptids modifizieren.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Dithiothreitol) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden basierend auf der gewünschten Reaktion optimiert.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp ab. Beispielsweise führt die Oxidation von Arginin zu Citrullin, während Substitutionsreaktionen modifizierte Peptide mit veränderter biologischer Aktivität ergeben können.

Wissenschaftliche Forschungsanwendungen

Arginyl-threonyl-phenylalanin hat zahlreiche wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei Protein-Protein-Interaktionen und zellulären Signalwegen.

Medizin: Erfforscht hinsichtlich potenzieller therapeutischer Anwendungen, einschließlich der Wirkstoffabgabe und als bioaktives Peptid bei der Wundheilung.

Industrie: Wird bei der Entwicklung neuartiger Biomaterialien und als Bestandteil in verschiedenen biochemischen Assays eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Arginyl-threonyl-phenylalanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Peptid kann die Enzymaktivität modulieren, zelluläre Signalwege beeinflussen und Protein-Protein-Interaktionen beeinflussen. Der Argininrest spielt häufig eine entscheidende Rolle bei der Bindung an negativ geladene Stellen auf Zielmolekülen, während Threonin und Phenylalanin zur Gesamtstabilität und Spezifität der Wechselwirkung beitragen.

Analyse Chemischer Reaktionen

Types of Reactions

Arginyl-threonyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of arginine results in citrulline, while substitution reactions can yield modified peptides with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Arginyl-threonyl-phenylalanine has numerous scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide in wound healing.

Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of arginyl-threonyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity, influence cellular signaling pathways, and affect protein-protein interactions. The arginine residue often plays a crucial role in binding to negatively charged sites on target molecules, while threonine and phenylalanine contribute to the overall stability and specificity of the interaction.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Arginyl-glycyl-asparaginsäure: Bekannt für seine Rolle bei der Zellhaftung und -signalisierung.

Threonyl-phenylalanyl-lysin: Untersucht hinsichtlich seiner antimikrobiellen Eigenschaften.

Phenylalanyl-arginyl-lysin: Untersucht hinsichtlich seines Potenzials in Wirkstoffabgabesystemen.

Einzigartigkeit

Arginyl-threonyl-phenylalanin ist einzigartig durch seine spezifische Kombination von Aminosäuren, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Arginin bietet eine starke Bindungsaffinität zu negativ geladenen Zielstrukturen, während Threonin und Phenylalanin zur strukturellen Stabilität und Spezifität des Peptids beitragen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

41151-15-9 |

|---|---|

Molekularformel |

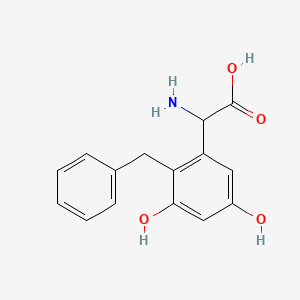

C19H30N6O5 |

Molekulargewicht |

422.5 g/mol |

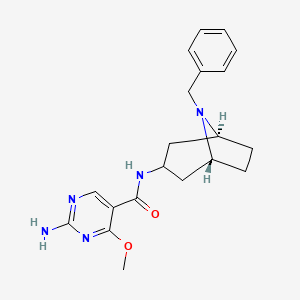

IUPAC-Name |

(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1 |

InChI-Schlüssel |

MOGMYRUNTKYZFB-UQOMUDLDSA-N |

Isomerische SMILES |

C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.